molecular formula C20H14N2O B12886461 2,5-Diphenyl-4-(pyridin-2-yl)oxazole

2,5-Diphenyl-4-(pyridin-2-yl)oxazole

Cat. No.: B12886461
M. Wt: 298.3 g/mol
InChI Key: ORVBIZQVKOVASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diphenyl-4-(pyridin-2-yl)oxazole is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and a pyridin-2-yl group. Oxazole moieties are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These structures are found in a wide range of pharmaceuticals and fine chemicals, including non-steroidal anti-inflammatory drugs (NSAIDs), blue organic LEDs, and antibacterial peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

A common synthetic route for 2,5-Diphenyl-4-(pyridin-2-yl)oxazole involves the condensation of picolinamide with benzaldehydes, promoted by palladium trifluoroacetate (Pd(TFA)₂) in n-octane. This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)₂ . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-4-(pyridin-2-yl)oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

    Substitution: The phenyl and pyridin-2-yl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl or pyridin-2-yl groups.

Scientific Research Applications

2,5-Diphenyl-4-(pyridin-2-yl)oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,5-Diphenyl-4-(pyridin-2-yl)oxazole exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and its substituents can interact with various enzymes and receptors, leading to biological effects such as inhibition of bacterial growth or modulation of inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diphenyl-4-(pyridin-2-yl)oxazole is unique due to the presence of the pyridin-2-yl group, which can confer additional chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

2,5-diphenyl-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C20H14N2O/c1-3-9-15(10-4-1)19-18(17-13-7-8-14-21-17)22-20(23-19)16-11-5-2-6-12-16/h1-14H

InChI Key

ORVBIZQVKOVASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.